Cas no 1806936-75-3 (Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate)
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate
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- Inchi: 1S/C10H9ClF3NO2/c1-2-17-7(16)4-5-3-6(11)8(9(12)13)10(14)15-5/h3,9H,2,4H2,1H3
- InChI Key: QXNZDYPLEZOFHZ-UHFFFAOYSA-N
- SMILES: ClC1=CC(CC(=O)OCC)=NC(=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053815-250mg |
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806936-75-3 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029053815-500mg |
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806936-75-3 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029053815-1g |
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806936-75-3 | 97% | 1g |
$3,039.60 | 2022-03-31 |
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1806936-75-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1806936-75-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its intricate fluorinated and chlorinated pyridine core, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The significance of Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate lies in its versatility as a building block for more complex pharmacophores. The presence of multiple fluorine atoms and a chloro substituent enhances its reactivity, allowing for diverse chemical modifications. These modifications are essential for fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and metabolic stability.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their demonstrated efficacy in improving drug bioavailability and resistance to metabolic degradation. Pyridine derivatives, in particular, have shown promise as key components in antiviral, anticancer, and anti-inflammatory drugs. The compound Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate exemplifies this trend, offering a scaffold that can be readily functionalized to produce innovative therapeutic molecules.
One of the most compelling applications of this compound is in the development of antiviral agents. The structural motifs present in Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate are reminiscent of natural products known to interfere with viral replication cycles. For instance, recent studies have highlighted the potential of fluorinated pyridines in inhibiting protease enzymes that are critical for viral maturation. By leveraging the reactivity of this intermediate, researchers can design molecules that disrupt these enzymatic pathways effectively.
The role of fluorine atoms in enhancing drug properties cannot be overstated. Fluorine's ability to influence electronic distributions and metabolic pathways makes it an invaluable tool in medicinal chemistry. In Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate, the difluoromethyl group contributes to lipophilicity and metabolic stability, while the chloro substituent provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures necessary for high-affinity binding to biological targets.
Moreover, the compound's acetic ester moiety offers additional synthetic flexibility. Ester functionalities can be readily converted into other pharmacologically relevant groups, such as carboxylic acids or amides, through hydrolysis or amidation reactions. This adaptability makes Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate an indispensable tool for medicinal chemists seeking to explore new chemical space.
Recent advancements in computational chemistry have further accelerated the utilization of intermediates like Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate. Molecular modeling techniques allow researchers to predict the binding modes of candidate drugs with high precision, enabling rational design of molecules with improved pharmacokinetic profiles. By integrating these computational methods with traditional synthetic approaches, scientists can optimize drug candidates more efficiently than ever before.
The pharmaceutical industry's demand for innovative therapeutics continues to drive research into novel intermediates like Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate. As drug discovery becomes increasingly competitive, compounds that offer synthetic efficiency and structural diversity become invaluable assets for research teams. The ability to rapidly access structurally diverse libraries through well-designed intermediates is critical for identifying lead compounds that can progress into clinical trials.
In conclusion, Ethyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1806936-75-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and synthetic versatility make it an essential intermediate for developing next-generation therapeutic agents. As research continues to uncover new applications for fluorinated heterocycles, compounds like this will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.
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